6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities. This particular compound is characterized by the presence of a chloro group at the 6th position and a methoxyphenyl group at the 1st position of the beta-carboline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone. The reaction conditions often include acidic catalysts and solvents such as ethanol or methanol. The chloro and methoxyphenyl groups are introduced through specific substitution reactions on the beta-carboline scaffold.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The chloro and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-beta-carboline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and neuroprotective effects.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis. This inhibition leads to a decrease in nucleotide synthesis, affecting cell proliferation and viral replication. The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Harmine: Another beta-carboline with similar biological activities but lacks the chloro and methoxyphenyl groups.
Harmaline: Similar to harmine but with additional methoxy groups, leading to different pharmacological properties.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness: 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the chloro and methoxyphenyl groups, which enhance its biological activity and specificity. These substitutions make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-22-13-5-2-11(3-6-13)17-18-14(8-9-20-17)15-10-12(19)4-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYDKMKDJZYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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